N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 2,5-dichloro-3-pyridinecarboxylic acid chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methylphenyl)thiourea
- N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-ethoxyphenyl)thiourea
- N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-chlorophenyl)thiourea
Uniqueness
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Biological Activity
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea, a thiourea derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article presents a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H11Cl2N3O2S
- CAS Number : 680216-91-5
This structure incorporates both a pyridine ring and a methoxyphenyl group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. In vitro evaluations have shown varying degrees of activity against several bacterial strains.
Table 1: Antimicrobial Activity of Thiourea Derivatives
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
---|---|---|---|
This compound | 0.22 - 0.25 | Not specified | Effective against Staphylococcus aureus and Staphylococcus epidermidis |
Compound 4a | 0.15 | Not specified | Highly effective |
Compound 5b | 0.30 | Not specified | Moderate activity |
The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Antiprotozoal Activity
Thiourea derivatives have shown promise in combating protozoan infections, particularly leishmaniasis. A study synthesized several thiourea derivatives and evaluated their efficacy against Leishmania amazonensis.
Table 2: Anti-Leishmanial Activity of Thiourea Derivatives
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 10.8 ± 2.4 | >80 |
Miltefosine (control) | 7.5 ± 1.2 | - |
The compound exhibited significant anti-leishmanial activity with an IC50 value lower than many other tested derivatives, indicating its potential as a therapeutic agent against leishmaniasis .
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that certain thiourea derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases.
Table 3: Anticancer Activity of Thiourea Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 15.0 ± 1.5 | MCF-7 |
Compound X | 12.0 ± 1.0 | HeLa |
These findings suggest that this compound may contribute to the development of new anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiourea derivatives. Studies indicate that modifications in the substituents on the thiourea scaffold significantly influence biological activity.
Key Findings from SAR Studies
- Pyridine Substitution : The presence of halogen substitutions on the pyridine ring enhances biological activity.
- Methoxy Group Positioning : Compounds with para-substituted methoxy groups generally exhibit higher potency compared to meta-substituted variants.
- Hydrophilicity : Increased hydrophilicity correlates with enhanced interaction with biological targets.
Properties
Molecular Formula |
C14H11Cl2N3O2S |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[(4-methoxyphenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-21-10-4-2-9(3-5-10)18-14(22)19-13(20)11-6-8(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,22) |
InChI Key |
YFBIUMIFEASXAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(N=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.